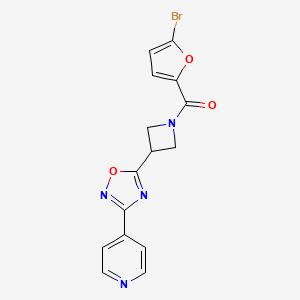
(5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H11BrN4O3 and its molecular weight is 375.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic molecule that has attracted attention due to its potential biological activities. Its structure includes a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The molecular formula of the compound is C14H10BrN5O3 with a molecular weight of 376.17 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Oxadiazole | Oxadiazole |
| Pyridine | Pyridine |
Biological Activity Overview
Research has shown that compounds containing furan and oxadiazole rings exhibit significant biological activities. Here we summarize the findings regarding the biological activity of this compound:
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related compounds. For instance:
- Antibacterial Properties : The compound was tested against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli). Results indicated moderate antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Antifungal Activity
The compound showed promising antifungal activity against common pathogens such as Candida albicans. In vitro assays revealed that it inhibited fungal growth at concentrations similar to those effective against bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Tests : Studies demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values ranged from 20 to 50 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HCT116 | 20 |
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design. Modifications in the substituents on the furan and oxadiazole rings have been shown to significantly affect the biological activity:
- Electron-donating groups enhance antibacterial activity.
- Hydrophobic interactions play a role in increasing cytotoxicity against cancer cells.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effect of this compound on MCF-7 cells, demonstrating significant apoptosis induction through caspase activation pathways.
- Molecular Docking Studies : Computational studies using molecular docking simulations suggested that this compound effectively binds to target proteins involved in cell proliferation and apoptosis.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c16-12-2-1-11(22-12)15(21)20-7-10(8-20)14-18-13(19-23-14)9-3-5-17-6-4-9/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMQCCZXODOBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













